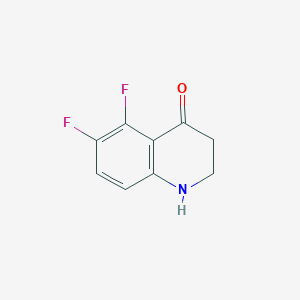
5,6-difluoro-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one: is a fluorinated derivative of dihydroquinolinone. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of fluorine atoms can significantly alter the compound’s chemical properties, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-2,3-dihydroquinolin-4(1H)-one typically involves the fluorination of a quinolinone precursor. Common synthetic routes may include:
Nucleophilic substitution reactions: Using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Electrophilic fluorination: Employing reagents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions with high yields and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to optimize production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Organolithium reagents, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline analogs.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is studied for its unique chemical properties due to the presence of fluorine atoms, which can influence reactivity and stability. Biology : It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Medicine : Potential therapeutic applications include the development of new drugs targeting specific diseases. Industry : Used in the synthesis of advanced materials and as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5,6-difluoro-2,3-dihydroquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. Specific pathways may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroquinolin-4(1H)-one: Lacks fluorine atoms, resulting in different chemical and biological properties.
5,6-Dichloro-2,3-dihydroquinolin-4(1H)-one: Chlorine atoms instead of fluorine, leading to variations in reactivity and activity.
5,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one: Methyl groups instead of fluorine, affecting the compound’s overall properties.
Uniqueness: : The presence of fluorine atoms in 5,6-difluoro-2,3-dihydroquinolin-4(1H)-one makes it unique by enhancing its chemical stability, reactivity, and potential biological activity compared to its non-fluorinated or differently substituted analogs.
Propiedades
Fórmula molecular |
C9H7F2NO |
|---|---|
Peso molecular |
183.15 g/mol |
Nombre IUPAC |
5,6-difluoro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7F2NO/c10-5-1-2-6-8(9(5)11)7(13)3-4-12-6/h1-2,12H,3-4H2 |
Clave InChI |
MSEDQLJCCDDWLF-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C1=O)C(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B12296661.png)
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol](/img/structure/B12296664.png)

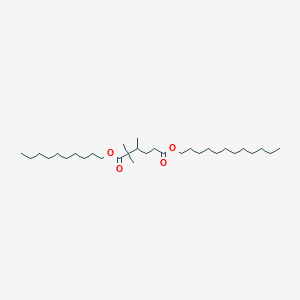

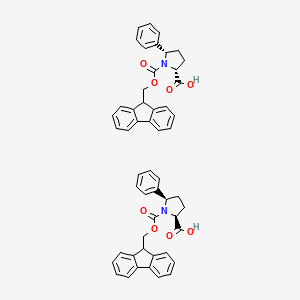
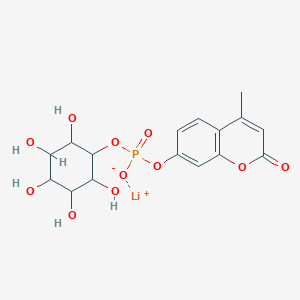
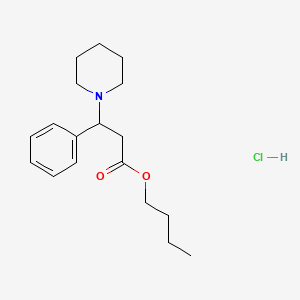
![7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12296708.png)
![(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide](/img/structure/B12296709.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12296736.png)
